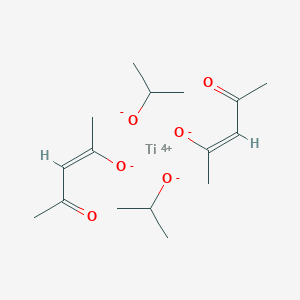

Titanium, bis(2,4-pentanedionato-O,O')bis(2-propanolato)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Titanium, bis(2,4-pentanedionato-O,O’)bis(2-propanolato)- typically involves the reaction of titanium tetraisopropoxide with acetylacetone in an inert atmosphere. The reaction is carried out under controlled conditions, often at low temperatures, to ensure the stability of the product .

Industrial Production Methods

In industrial settings, the compound is produced by reacting titanium tetraisopropoxide with acetylacetone in the presence of an inert gas such as nitrogen. The reaction mixture is then purified to obtain the desired product in high yield .

Análisis De Reacciones Químicas

Types of Reactions

Titanium, bis(2,4-pentanedionato-O,O’)bis(2-propanolato)- undergoes various chemical reactions, including:

Hydrolysis: The compound hydrolyzes in the presence of water, leading to the formation of titanium dioxide and other by-products.

Oxidation: It can be oxidized under specific conditions to form titanium oxides.

Substitution: The compound can undergo substitution reactions where the ligands are replaced by other groups.

Common Reagents and Conditions

Hydrolysis: Water or moisture in the air.

Oxidation: Oxygen or other oxidizing agents.

Substitution: Various ligands such as alcohols or acids.

Major Products Formed

Hydrolysis: Titanium dioxide.

Oxidation: Titanium oxides.

Substitution: New titanium complexes with different ligands.

Aplicaciones Científicas De Investigación

Catalysis

Titanium, bis(2,4-pentanedionato-O,O')bis(2-propanolato)- is utilized as a catalyst in various organic synthesis and polymerization reactions. Its ability to facilitate reactions while providing stability makes it valuable in:

- Organic Synthesis: Enhancing reaction rates and selectivity.

- Polymerization Processes: Acting as a catalyst for the production of polymers with specific properties.

Material Science

In material science, this compound is employed for:

- Thin Film Deposition: Used to create thin films for coatings that enhance the durability and functionality of surfaces.

- Coatings and Inks: It forms cross-linked structures that improve heat resistance, chemical resistance, and overall durability of inks and coatings.

Biomedical Research

The compound shows potential in biomedical applications:

- Drug Delivery Systems: Investigated for its ability to encapsulate drugs and deliver them effectively.

- Biomedical Implants: Explored as a component in materials used for implants due to its biocompatibility.

Electronics

In the electronics industry, Titanium, bis(2,4-pentanedionato-O,O')bis(2-propanolato)- is used in:

- Fabrication of Electronic Devices: Key in producing components such as light-emitting diodes (LEDs) and solar cells.

- Thin Film Transistors (TFTs): Its properties make it suitable for use in TFTs due to its ability to form high-quality dielectric layers.

Case Study 1: Catalytic Applications

A study demonstrated that Titanium diisopropoxide bis(acetylacetonate) effectively catalyzed the polymerization of styrene under mild conditions. The resulting polystyrene exhibited enhanced mechanical properties compared to those synthesized without the catalyst.

Case Study 2: Biomedical Use

Research involving the use of Titanium bis(2,4-pentanedionato-O,O')bis(2-propanolato)- in drug delivery systems showed successful encapsulation of anti-cancer drugs. The compound facilitated controlled release profiles that improved therapeutic outcomes.

Mecanismo De Acción

The mechanism of action of Titanium, bis(2,4-pentanedionato-O,O’)bis(2-propanolato)- involves its ability to form stable complexes with various substrates. The compound can interact with different molecular targets, facilitating reactions such as polymerization and cross-linking. These interactions are crucial in its applications in catalysis and material science .

Comparación Con Compuestos Similares

Similar Compounds

Titanium tetraisopropoxide: Another titanium complex used in similar applications but with different reactivity and stability.

Titanium(IV) oxide bis(2,4-pentanedionate): Similar in structure but used primarily in different industrial applications.

Uniqueness

Titanium, bis(2,4-pentanedionato-O,O’)bis(2-propanolato)- is unique due to its specific ligand arrangement, which provides distinct chemical properties and reactivity. This makes it particularly useful in applications requiring precise control over reaction conditions and product formation .

Actividad Biológica

Titanium, bis(2,4-pentanedionato-O,O')bis(2-propanolato)-, commonly referred to as Titanium diisopropoxide bis(acetylacetonate), is a titanium complex with significant applications in various fields, including materials science and biomedical research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C16H28O6Ti

- Molecular Weight : 364.26 g/mol

- CAS Number : 17927-72-9

- Appearance : Orange liquid

- Solubility : Soluble in isopropanol and benzene; partially soluble in water.

Titanium, bis(2,4-pentanedionato-O,O')bis(2-propanolato)- primarily acts by forming cross-links with active groups in substrates such as inks and coatings. This cross-linking enhances the durability and performance of materials by increasing molecular weight and improving properties like heat and chemical resistance. The compound's interaction with moisture and temperature also influences its effectiveness in various applications .

Biochemical Pathways

- Cross-Linking Pathway : The compound reacts with functional groups in substrates to form robust cross-linked structures.

- Hydrolysis : In the presence of water, it can hydrolyze to produce titanium dioxide and other by-products .

- Oxidation : Under certain conditions, it can oxidize to form titanium oxides, which are crucial for various applications .

Cellular Effects

Research indicates that Titanium, bis(2,4-pentanedionato-O,O')bis(2-propanolato)- may cause irritation to the skin, eyes, and respiratory system upon exposure. This necessitates careful handling in laboratory settings to mitigate potential health risks .

Pharmacokinetics

The compound exhibits variable solubility characteristics that affect its bioavailability:

- Solubility : Readily soluble in organic solvents like isopropanol but less so in water.

- Absorption : Its absorption characteristics are influenced by its solubility profile and the method of administration.

Applications in Research

Titanium diisopropoxide bis(acetylacetonate) has been widely studied for its diverse applications:

- Catalysis : Employed as a catalyst in organic synthesis and polymerization reactions.

- Material Science : Utilized for creating thin films and coatings that enhance material properties.

- Biomedical Research : Investigated for potential use in drug delivery systems and as a component in biomedical implants due to its biocompatibility .

- Electronics : Used in the fabrication of electronic devices such as light-emitting diodes (LEDs) and solar cells .

Study 1: Biomedical Applications

In a study exploring drug delivery systems, Titanium diisopropoxide bis(acetylacetonate) was incorporated into polymer matrices to enhance drug release profiles. The results indicated improved control over drug release kinetics compared to conventional systems .

Study 2: Material Science

Another investigation focused on the use of this compound in creating durable coatings for industrial applications. The coatings exhibited enhanced resistance to environmental factors such as moisture and temperature fluctuations, demonstrating the compound's utility in protective applications .

Comparative Analysis with Similar Compounds

| Compound Name | Chemical Formula | Key Applications | Unique Features |

|---|---|---|---|

| Titanium Tetraisopropoxide | C12H28O4Ti | Coatings, catalysis | Higher reactivity |

| Titanium Dioxide Bis(Acetylacetonate) | C10H14O6Ti | Pigments, photocatalysis | Primarily used for pigmentation |

Propiedades

Número CAS |

17927-72-9 |

|---|---|

Fórmula molecular |

C16H28O6Ti |

Peso molecular |

364.26 g/mol |

Nombre IUPAC |

(Z)-4-oxopent-2-en-2-olate;propan-2-olate;titanium(4+) |

InChI |

InChI=1S/2C5H8O2.2C3H7O.Ti/c2*1-4(6)3-5(2)7;2*1-3(2)4;/h2*3,6H,1-2H3;2*3H,1-2H3;/q;;2*-1;+4/p-2/b2*4-3-;;; |

Clave InChI |

OVSGBKZKXUMMHS-VGKOASNMSA-L |

SMILES |

CC(C)[O-].CC(C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Ti+4] |

SMILES isomérico |

CC([O-])C.CC([O-])C.C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Ti+4] |

SMILES canónico |

CC(C)[O-].CC(C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Ti+4] |

Descripción física |

Liquid |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.